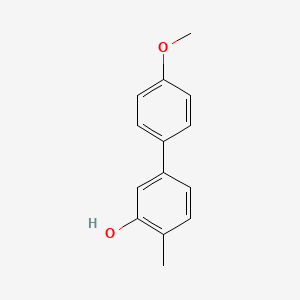

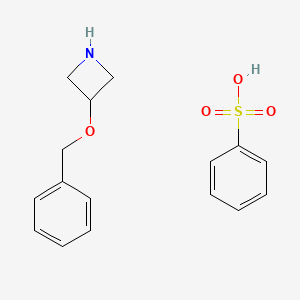

2-(Benzyloxy)-1,4-difluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(Benzyloxy)phenol” is an organic compound that is used in the synthesis of various other compounds . It has a linear formula of C6H5CH2OC6H4OH .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with strong bases . For instance, the reaction of 2-(2-benzyloxyphenyl)oxazoline with a strong base can lead to the formation of different products .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques . For example, 2-(2-benzyloxyphenyl)oxazoline has been characterized using NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .Physical And Chemical Properties Analysis

Physical properties of a compound include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .Wissenschaftliche Forschungsanwendungen

2-(Benzyloxy)-1,4-difluorobenzene has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a wide range of organic compounds, including heterocyclic compounds, pharmaceuticals, and other organic compounds. It is also used as a catalyst in organic reactions such as the synthesis of amines, alcohols, and esters. In addition, it is used in the synthesis of polymers, dyes, and other materials.

Wirkmechanismus

Target of Action

Benzylic compounds are known to interact with various biological targets due to their enhanced reactivity . The benzylic position’s reactivity is due to the adjacent aromatic ring .

Mode of Action

Benzylic compounds are known to undergo sn1, sn2, and e1 reactions . These reactions involve the formation of a resonance-stabilized carbocation, which can interact with various biological targets .

Biochemical Pathways

For instance, they can undergo oxidative degradation, a process usually facilitated by hot acidic permanganate solutions .

Result of Action

Benzylic compounds are known to undergo various reactions that could potentially lead to changes at the molecular and cellular levels .

Action Environment

The reactivity of benzylic compounds can be influenced by various factors, including temperature and the presence of other chemical species .

Vorteile Und Einschränkungen Für Laborexperimente

2-(Benzyloxy)-1,4-difluorobenzene is a useful reagent for organic synthesis in the laboratory. It is relatively stable and can be stored at room temperature. It is also soluble in a variety of organic solvents, making it easy to work with. However, it is not very soluble in water and has a low vapor pressure, making it difficult to use in reactions involving water or other volatile solvents.

Zukünftige Richtungen

2-(Benzyloxy)-1,4-difluorobenzene has potential applications in the synthesis of pharmaceuticals, polymers, and other materials. It may also be used as a catalyst in organic reactions, such as the synthesis of amines, alcohols, and esters. In addition, it could be used in the synthesis of heterocyclic compounds, such as pyrazoles and pyridines. Finally, further research is needed to determine its potential toxicity, carcinogenicity, and reproductive and developmental toxicity.

Synthesemethoden

2-(Benzyloxy)-1,4-difluorobenzene can be synthesized from the reaction of benzyl bromide and 1,4-difluorobenzene in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as dimethylformamide at a temperature of 80°C. The reaction proceeds via a nucleophilic substitution reaction, with the bromide ion acting as the nucleophile and the 1,4-difluorobenzene molecule acting as the electrophile. The reaction is complete in about 5 hours and yields a product with a purity of greater than 95%.

Safety and Hazards

Eigenschaften

IUPAC Name |

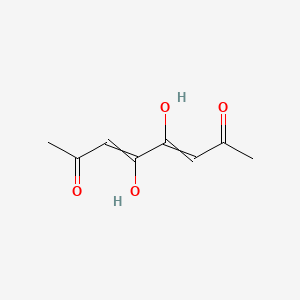

1,4-difluoro-2-phenylmethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMFCDBACQVFJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate, 95%](/img/structure/B6330184.png)

![1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95%](/img/structure/B6330200.png)